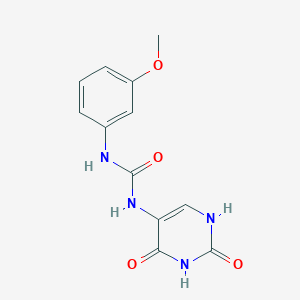![molecular formula C22H16ClFN2O2 B11283750 2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11283750.png)
2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core structure, substituted with a 4-chlorophenyl group and a 2-(2-fluorophenoxy)ethyl group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]-3,4-dihydroquinazolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 4-chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the 2-(2-fluorophenoxy)ethyl Group: The final step involves the alkylation of the quinazolinone core with 2-(2-fluorophenoxy)ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
相似化合物的比较
2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-(4-chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]-3,4-dihydroquinazolin-4-one: Similar structure but with a different fluorophenoxy substitution pattern.
2-(4-chlorophenyl)-3-[2-(2-chlorophenoxy)ethyl]-3,4-dihydroquinazolin-4-one: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.
The uniqueness of 2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]-3,4-dihydroquinazolin-4-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.
属性
分子式 |
C22H16ClFN2O2 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-3-[2-(2-fluorophenoxy)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C22H16ClFN2O2/c23-16-11-9-15(10-12-16)21-25-19-7-3-1-5-17(19)22(27)26(21)13-14-28-20-8-4-2-6-18(20)24/h1-12H,13-14H2 |
InChI 键 |
PQRXHZIERYFCGZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=C(C=C3)Cl)CCOC4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,5-dimethylbenzyl)sulfanyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B11283668.png)
![4-(2-methoxyphenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11283679.png)
![N~4~-(3-chlorophenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11283681.png)


![[7-(4-methylphenyl)-5-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl](4-nitrophenyl)methanone](/img/structure/B11283697.png)
![Tert-butyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11283698.png)
![5-(4-ethoxy-3-methoxyphenyl)-4-hydroxy-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11283705.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B11283719.png)
![1,9-dimethyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11283726.png)
![1-(4-Chlorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine](/img/structure/B11283730.png)
![6-(4-Ethylphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11283738.png)
![2-{[(4-Fluorophenyl)methyl]sulfanyl}-3-(2-phenylethyl)-3,4-dihydropteridin-4-one](/img/structure/B11283747.png)
